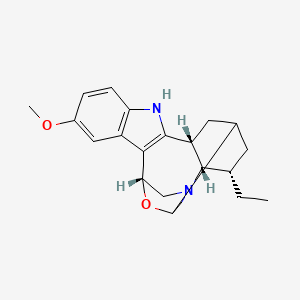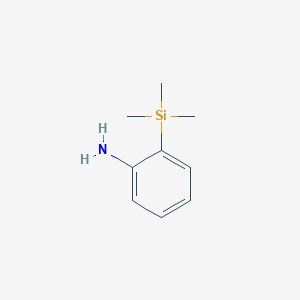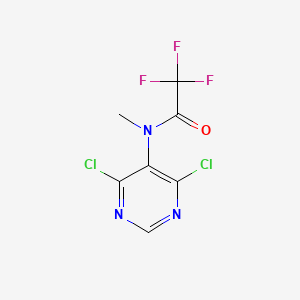![molecular formula C8H9NO2S B13755641 Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
Acetamide, N-[(5-formyl-2-thienyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(5-formyl-2-thienyl)methyl]- is an organic compound with the molecular formula C8H9NO2S It is a derivative of acetamide, where the acetamide group is attached to a thienyl ring substituted with a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(5-formyl-2-thienyl)methyl]- typically involves the reaction of 5-formyl-2-thiophenemethanol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for Acetamide, N-[(5-formyl-2-thienyl)methyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[(5-formyl-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 5-carboxy-2-thienylacetamide
Reduction: 5-hydroxymethyl-2-thienylacetamide
Substitution: Various substituted thienylacetamides depending on the electrophile used.
Applications De Recherche Scientifique
Acetamide, N-[(5-formyl-2-thienyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Acetamide, N-[(5-formyl-2-thienyl)methyl]- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The thienyl ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-2-thienyl-: Similar structure but lacks the formyl group, which may result in different chemical and biological properties.
N-(5-formyl-2-thienyl)acetamide: Another derivative with a similar structure but different substitution pattern.
Uniqueness
Acetamide, N-[(5-formyl-2-thienyl)methyl]- is unique due to the presence of both the formyl group and the thienyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
N-[(5-formylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-6(11)9-4-7-2-3-8(5-10)12-7/h2-3,5H,4H2,1H3,(H,9,11) |
Clé InChI |
RAFDLNSQPOUKPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=CC=C(S1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


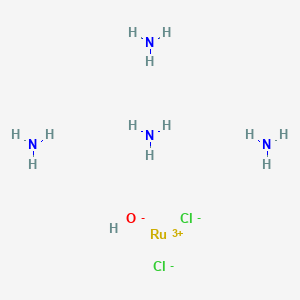
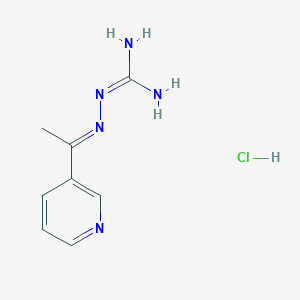
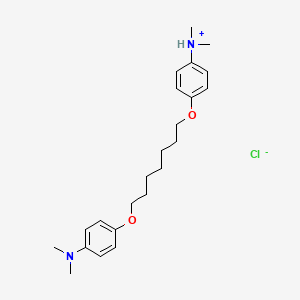
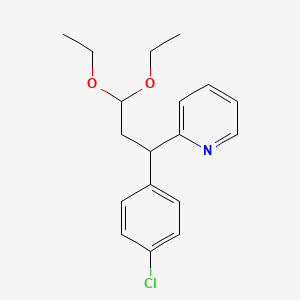

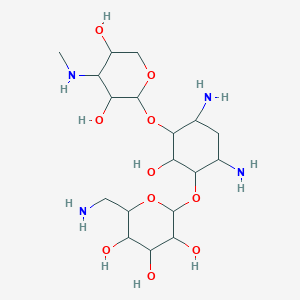
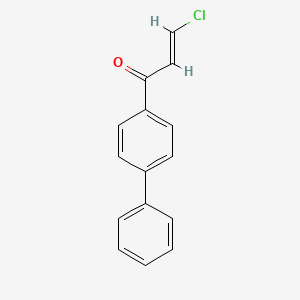
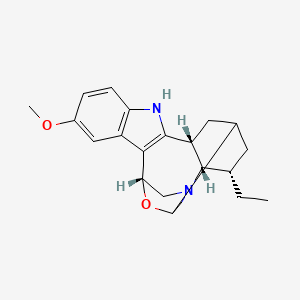
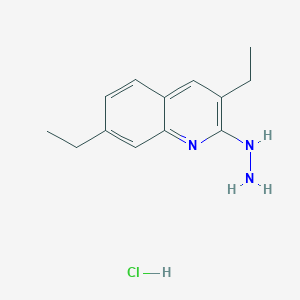
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
